molecular formula C23H26N2O6S B2971870 Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866340-26-3

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2971870
CAS No.: 866340-26-3
M. Wt: 458.53
InChI Key: UXNDQEWCVPILNI-UHFFFAOYSA-N
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Description

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine (THP) derivative characterized by a 2-methoxyphenyl group at position 4, a 3,4-dimethylbenzenesulfonylmethyl substituent at position 6, and an ethyl ester at position 3. THP derivatives are synthesized via multicomponent Biginelli reactions, which typically involve aldehydes, β-ketoesters, and urea/thiourea . The compound’s structural uniqueness arises from the sulfonylmethyl group, which enhances electronic withdrawal and steric bulk, and the 2-methoxyphenyl moiety, which introduces ortho-substitution effects. These features likely influence its physicochemical properties, such as solubility and bioavailability, and biological interactions.

Properties

IUPAC Name

ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-5-31-22(26)20-18(13-32(28,29)16-11-10-14(2)15(3)12-16)24-23(27)25-21(20)17-8-6-7-9-19(17)30-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNDQEWCVPILNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogue . This reaction is known for its efficiency in producing highly functionalized heterocycles. The specific synthetic route for this compound would involve the appropriate selection of starting materials and reaction conditions to introduce the desired functional groups.

Chemical Reactions Analysis

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The sulfonyl and methoxyphenyl groups can participate in substitution reactions, allowing for the introduction of new substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound’s chemical properties may make it useful in industrial processes, such as catalysis or material science.

Mechanism of Action

The mechanism of action of Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the compound’s ability to bind to these targets and induce conformational changes or inhibit specific functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The target compound’s 3,4-dimethylbenzenesulfonylmethyl group distinguishes it from other THP derivatives. In contrast, bromomethyl substituents (e.g., Ethyl 6-bromomethyl-2-oxo-4-phenyl-THP-5-carboxylate ) introduce halogen-based reactivity but reduce solubility. The 2-methoxyphenyl group at position 4 provides ortho-substitution, which may hinder rotational freedom compared to para-substituted analogs like Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-THP-5-carboxylate .

Table 1: Substituent Comparison of Selected THP Derivatives
Compound Name Position 4 Substituent Position 6 Substituent Position 2 Functional Group Key Properties
Target Compound 2-Methoxyphenyl 3,4-Dimethylbenzenesulfonylmethyl Oxo High polarity, steric bulk
Ethyl 4-(4-Bromophenyl)-6-methyl-2-thioxo-THP-5-carboxylate 4-Bromophenyl Methyl Thioxo Halogenated, moderate solubility
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THP-5-carboxylate Furan-2-yl Methyl Oxo Heteroaromatic, lower logP
Ethyl 6-bromomethyl-2-oxo-4-phenyl-THP-5-carboxylate Phenyl Bromomethyl Oxo Reactive bromine, poor solubility
Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-THP-5-carboxylate 3,4-Difluorophenyl 4-Methylbenzenesulfonylmethyl Oxo Fluorinated, moderate lipophilicity

Physicochemical Properties

  • Solubility: The sulfonyl group increases water solubility compared to nonpolar substituents (e.g., benzyloxy in Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-THP-5-carboxylate ).
  • Melting points : Thioxo derivatives (e.g., ) generally have higher melting points (>200°C) due to stronger intermolecular forces, whereas styryl-substituted analogs melt at lower temperatures (~150°C).

Biological Activity

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with significant potential in medicinal chemistry. Its structure suggests that it may exhibit various biological activities, particularly in pharmacology and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C21H22N2O6SC_{21}H_{22}N_{2}O_{6}S with a molecular weight of 430.5 g/mol. The structure includes a tetrahydropyrimidine core which is known for various biological activities.

PropertyValue
Molecular FormulaC21H22N2O6S
Molecular Weight430.5 g/mol
CAS Number866340-18-3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : It has been suggested that compounds with similar structures exhibit antioxidant activity, potentially reducing oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound could have antimicrobial properties against certain bacterial strains.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Research indicates that tetrahydropyrimidine derivatives may exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation in various models.
  • Neurological Benefits : There are indications that such compounds may have neuroprotective effects.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of tetrahydropyrimidine derivatives. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. This suggests that this compound could be further explored for its anticancer potential .

Antioxidant Activity Assessment

A study assessing the antioxidant capacity of various sulfonamide derivatives found that certain compounds demonstrated strong free radical scavenging abilities. This supports the hypothesis that this compound may also possess similar antioxidant properties .

Antimicrobial Studies

Research conducted on related tetrahydropyrimidine compounds indicated promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The findings suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .

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